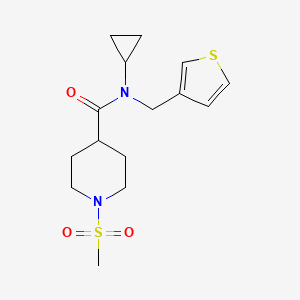

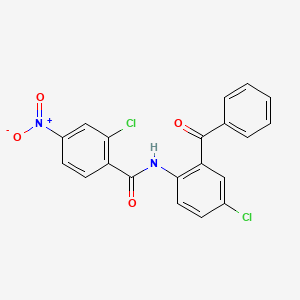

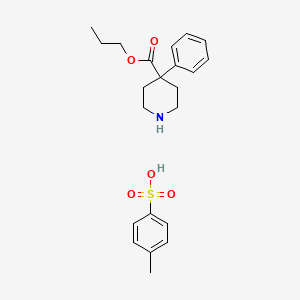

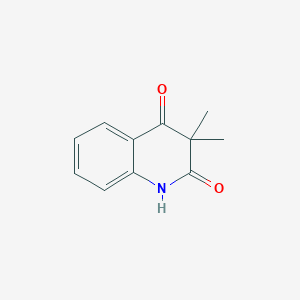

![molecular formula C18H18FN3O3 B2357262 3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921498-28-4](/img/structure/B2357262.png)

3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of 2H-pyrazolo[3,4-d]pyrimidine . It has been shown to exhibit significant anti-proliferation effects against certain cancer cell lines . It is also an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed for the treatment of erectile dysfunction and heart failure .

Synthesis Analysis

A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .Molecular Structure Analysis

The molecular structure of this compound is derived from 2H-pyrazolo[3,4-d]pyrimidine . Further details about its molecular structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The compound has been shown to have remarkable inhibitory effects against FGFR (1–3), which is characterized by LC–MS . The irreversible binding to FGFRs suggests that it reacts covalently with the conserved cysteine of FGFRs .Scientific Research Applications

Anti-Breast Cancer Agent

The compound has been identified as a potent anti-breast cancer agent . It demonstrated potent anti-proliferative activity against an NCI 59 cell line . Moreover, it showed pronounced cytotoxic activity against the resistant MCF-7 cell line .

Anti-Inflammatory

Pyrido[2,3-d]pyrimidine ring systems, which this compound is a part of, have been found to have anti-inflammatory properties .

Antitubercular

The compound’s ring system has also been associated with antitubercular activity .

Antimicrobial

The compound’s ring system has demonstrated antimicrobial properties .

Threonine Tyrosine Kinase (TTK) Inhibitor

The compound’s ring system has been identified as a Threonine Tyrosine Kinase (TTK) inhibitor .

Adenosine Kinase Inhibitor

The compound’s ring system has been found to inhibit adenosine kinase .

Antiviral

The compound’s ring system has shown antiviral properties .

Antioxidant

The compound’s ring system has been associated with antioxidant properties .

Mechanism of Action

Future Directions

The compound has demonstrated a low toxicity profile and adequate pharmacokinetic properties, and it is currently under validation as a potential drug candidate . Its significant anti-proliferation effects against certain cancer cell lines suggest that it could have potential applications in cancer treatment .

properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-6-4-5-7-13(12)19/h4-9H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJQTIFQECJUTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)

![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)

![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)